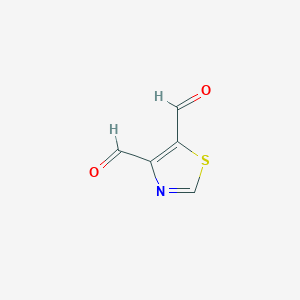

4,5-Thiazoledicarboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-4,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHZLTKQOBJPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Thiazoledicarboxaldehyde

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway to 4,5-Thiazoledicarboxaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. While the direct conversion from diethyl L-tartrate is not a well-established route, this guide details a reliable three-step synthesis commencing from diethyl 2-amino-2-oxoacetate. The described methodology encompasses the construction of the core thiazole ring system to yield diethyl thiazole-4,5-dicarboxylate, followed by its reduction to the key intermediate 4,5-bis(hydroxymethyl)thiazole, and culminating in the selective oxidation to the target dialdehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for procedural choices.

Introduction: The Significance of this compound

Thiazole moieties are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals.[1] The inherent electronic properties and structural rigidity of the thiazole ring make it a privileged scaffold in the design of novel therapeutic agents. This compound, with its two reactive aldehyde functionalities, serves as a versatile precursor for the synthesis of more complex heterocyclic systems, including thiazolopyrimidines and other fused bicyclic structures of medicinal interest. The dialdehyde allows for the introduction of diverse functionalities through reactions such as condensations, reductive aminations, and Wittig-type olefinations, making it a valuable tool for generating compound libraries for high-throughput screening.

While various synthetic routes to substituted thiazoles exist, this guide focuses on a logical and reproducible pathway to this compound, emphasizing procedural robustness and the use of readily accessible starting materials. Although diethyl L-tartrate is a versatile chiral starting material for many complex syntheses, a direct and efficient conversion to the achiral this compound is not well-documented. Therefore, this guide presents a more practical and precedented approach.

Overall Synthetic Strategy

The synthesis of this compound is strategically divided into three key stages, as depicted in the workflow diagram below. This multi-step approach ensures high yields and purity at each stage, facilitating the isolation and characterization of intermediates.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Stage 1: Synthesis of Diethyl thiazole-4,5-dicarboxylate

The initial and crucial step is the construction of the thiazole ring. This is achieved through a condensation reaction between diethyl 2-amino-2-oxoacetate and phosphorus pentasulfide. Phosphorus pentasulfide serves as a thionating agent, converting the amide functionality into a thioamide in situ, which then undergoes cyclization to form the thiazole ring.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a solution of diethyl 2-amino-2-oxoacetate (1 equivalent) in anhydrous 1,4-dioxane is prepared.

-

Addition of Phosphorus Pentasulfide: To this solution, phosphorus pentasulfide (0.4 equivalents) is added portion-wise at room temperature under a gentle stream of nitrogen. The addition may be exothermic, and the rate should be controlled to maintain the temperature below 40 °C.

-

Reaction: The reaction mixture is then heated to reflux (approximately 101 °C) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford diethyl thiazole-4,5-dicarboxylate as a pale yellow oil.

Stage 2: Synthesis of 4,5-Bis(hydroxymethyl)thiazole

The second stage involves the reduction of the two ester functionalities of diethyl thiazole-4,5-dicarboxylate to the corresponding primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[2][3][4] Extreme caution must be exercised when handling LiAlH₄ due to its high reactivity with water and protic solvents.[5][6]

Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath.

-

Addition of Diester: A solution of diethyl thiazole-4,5-dicarboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup and results in a granular precipitate that is easily filtered.

-

Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4,5-bis(hydroxymethyl)thiazole as a white to off-white solid. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Stage 3: Synthesis of this compound

The final step is the selective oxidation of the primary diol to the corresponding dialdehyde. Several reagents are suitable for this transformation, including pyridinium chlorochromate (PCC) and Swern oxidation. However, the Dess-Martin periodinane (DMP) oxidation is often preferred due to its mild reaction conditions, high yields, and operational simplicity.

Protocol (Dess-Martin Oxidation):

-

Reaction Setup: To a solution of 4,5-bis(hydroxymethyl)thiazole (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, Dess-Martin periodinane (2.5 equivalents) is added portion-wise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously for 15-20 minutes until the layers become clear.

-

Extraction: The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. The provided yields are typical and may vary based on the specific reaction scale and conditions.

| Step | Starting Material | Product | Reagents & Solvents | Typical Yield |

| 1 | Diethyl 2-amino-2-oxoacetate | Diethyl thiazole-4,5-dicarboxylate | Phosphorus Pentasulfide, 1,4-Dioxane | 60-70% |

| 2 | Diethyl thiazole-4,5-dicarboxylate | 4,5-Bis(hydroxymethyl)thiazole | Lithium Aluminum Hydride, THF | 85-95% |

| 3 | 4,5-Bis(hydroxymethyl)thiazole | This compound | Dess-Martin Periodinane, DCM | 75-85% |

Conclusion

This technical guide has detailed a reliable and reproducible three-step synthetic route to this compound. By starting from readily available materials and employing well-established synthetic transformations, this pathway provides a practical approach for obtaining this valuable building block for applications in drug discovery and medicinal chemistry. The provided protocols, along with the underlying scientific rationale, are intended to empower researchers to confidently synthesize this key intermediate for their research endeavors.

References

- Smolecule. (2023, August 15). Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1. Smolecule.

- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).

- The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. | Semantic Scholar. (n.d.).

- Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (n.d.). NIH.

- Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.).

- Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting m

-

diethyl[7][8]thiazolo[5,4-d][7][8]thiazole-2,5-dicarboxylate. (2025, May 20). ChemSynthesis.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Lithium Aluminum Hydride (LiAlH4)

- Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.

- Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar

- Lithium aluminium hydride. (n.d.). Wikipedia.

- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- Thiazole-4,5-dicarboxylic acid | C5H3NO4S | CID 193584. (n.d.). PubChem.

- Thiazolothiazoles. I. The Reaction of Aromatic Aldehydes with Dithioöxamide1. (n.d.). Journal of the American Chemical Society.

- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). (n.d.). Organic Chemistry Portal.

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer

- Synthesis of C.

- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). PMC - NIH.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). NIH.

- Synthesis of new Thiazole Derivatives as Antitumor Agents | Request PDF. (2025, August 10).

- Design and synthesis of 4-(2,4-dihydroxyphenyl)

- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P

- The preparation of thiazole-4- and -5-carboxylates, and an infrared study of their rotational isomers. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Product Class 17: Thiazoles. (n.d.). Thieme Connect.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 [smolecule.com]

- 8. semanticscholar.org [semanticscholar.org]

A Technical Guide to Assessing the Purity of Synthesized 4,5-Thiazoledicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4,5-Thiazoledicarboxaldehyde is a pivotal heterocyclic building block in the synthesis of a multitude of pharmacologically active molecules. The isomeric purity and the absence of process-related impurities in this starting material are critical determinants of the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive framework for the rigorous purity assessment of synthesized this compound. We will explore the probable synthetic pathways and the potential impurities that may arise, followed by a multi-faceted analytical approach for their detection and quantification. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each protocol is designed as a self-validating system to ensure trustworthiness and reproducibility of the results.

The Imperative of Purity in Drug Synthesis: The Case of this compound

In the landscape of pharmaceutical development, the purity of starting materials is not merely a quality metric; it is a cornerstone of drug safety and efficacy. This compound, a key intermediate, is no exception. The presence of even trace amounts of impurities can have cascading effects on the subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yields, and, most critically, the introduction of potentially toxic or immunogenic entities into the final drug substance. Therefore, a robust and validated analytical strategy to assess the purity of this compound is a non-negotiable aspect of quality control in the pharmaceutical industry.

Unraveling the Synthetic Tapestry: Potential Impurities in this compound Synthesis

While a definitive, universally adopted synthesis for this compound is not prominently documented in publicly available literature, we can infer potential synthetic routes and their associated impurities based on established thiazole synthesis methodologies. A plausible and common approach involves the reaction of a C2-dicarbonyl equivalent with a thioamide source. For instance, the reaction of dithiooxamide with a suitable four-carbon dialdehyde precursor could yield the desired product.

Based on this likely synthetic pathway, a range of potential impurities should be considered:

-

Unreacted Starting Materials: Residual dithiooxamide or the dialdehyde precursor.

-

Intermediates: Incomplete cyclization could lead to the presence of acyclic thioamide intermediates.

-

By-products from Side Reactions: Over-oxidation of the aldehyde groups to carboxylic acids, or incomplete oxidation of precursor alcohols.

-

Isomeric Impurities: Depending on the symmetry and reactivity of the starting materials, the formation of isomeric thiazole derivatives is a possibility.

-

Solvent and Reagent Residues: Residual solvents used in the reaction and purification steps, as well as any catalysts or reagents.

The following diagram illustrates a generalized workflow for purity assessment, taking into account the potential sources of impurities.

Caption: Overall workflow for the purity assessment of this compound.

A Multi-Pronged Analytical Strategy for Comprehensive Purity Determination

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of multiple orthogonal methods, is essential for a thorough and reliable assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Why HPLC? HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. For a polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: A Validated RP-HPLC Method

This proposed method is based on established protocols for the analysis of related aromatic and heterocyclic compounds and should be fully validated according to ICH guidelines before routine use.[1][2][3]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized this compound.

-

Dissolve in 10 mL of the diluent to obtain a stock solution of 1 mg/mL.

-

Further dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for any identified impurities.[1][2][3][4][5]

Caption: Experimental workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatile Signature

Why GC-MS? GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][7] It is particularly useful for detecting residual solvents and volatile by-products that may not be readily observed by HPLC. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Analysis

Given the relatively low volatility of this compound, a derivatization step might be necessary to improve its chromatographic behavior. However, a direct injection method should first be attempted.

| Parameter | Condition |

| GC Column | Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold for 2 min), then ramp to 250 °C at 10 °C/min (hold for 10 min) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Filter the solution through a 0.45 µm syringe filter.

Data Analysis: The resulting chromatogram will show the separation of volatile components. The mass spectrum of each peak can be compared with spectral libraries (e.g., NIST) for identification. The fragmentation pattern of the main peak should be consistent with the structure of this compound. Aldehydes often show characteristic fragmentation patterns, such as the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Why NMR? NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the identity of the desired product and enabling the identification of structurally related impurities.[11][12][13][14]

Expected Spectral Features for this compound:

-

¹H NMR:

-

A singlet in the aromatic region corresponding to the proton at the C2 position of the thiazole ring.

-

Two distinct singlets in the downfield region (typically 9-10 ppm) corresponding to the two aldehyde protons. The exact chemical shifts will be influenced by the electron-withdrawing nature of the thiazole ring.

-

-

¹³C NMR:

-

Signals for the two aldehyde carbons in the highly deshielded region (around 180-200 ppm).

-

Signals for the C4 and C5 carbons of the thiazole ring.

-

A signal for the C2 carbon of the thiazole ring.

-

Experimental Protocol: ¹H and ¹³C NMR

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

| Techniques | Standard ¹H and ¹³C{¹H} acquisitions. 2D techniques like COSY and HSQC can be used for more complex spectra or impurity identification. |

Data Analysis: The obtained spectra should be carefully analyzed for the expected signals of this compound. The presence of unexpected signals may indicate the presence of impurities. The integration of the ¹H NMR signals can be used for the relative quantification of impurities if their structures are known.

Elemental Analysis: Confirming the Fundamental Composition

Why Elemental Analysis? Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a sample.[15] It serves as a fundamental check of the compound's empirical formula and is a valuable tool for confirming the overall purity of a bulk sample.

Experimental Protocol: CHNS Analysis

This analysis is typically performed using a dedicated elemental analyzer. A precisely weighed amount of the sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified by various detectors.

Expected Composition for C₅H₂N₂O₂S:

| Element | Theoretical % |

| Carbon (C) | 38.46 |

| Hydrogen (H) | 1.29 |

| Nitrogen (N) | 17.94 |

| Sulfur (S) | 20.53 |

Data Analysis: The experimentally determined percentages should be within an acceptable range (typically ±0.4%) of the theoretical values. Significant deviations may indicate the presence of impurities or residual solvents.

Trustworthiness Through a Self-Validating System

The analytical protocols described above are designed to be self-validating. The orthogonal nature of the techniques provides a system of checks and balances. For instance:

-

An impurity detected by HPLC can be further investigated by LC-MS to determine its molecular weight and fragmentation pattern, aiding in its identification.

-

The presence of a specific impurity suggested by NMR can be targeted for quantification by a validated HPLC method.

-

The overall purity determined by HPLC should be in agreement with the elemental analysis results.

This integrated approach ensures a high degree of confidence in the final purity assessment.

Sources

- 1. mdpi.com [mdpi.com]

- 2. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. article.sapub.org [article.sapub.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An International Study Evaluating Elemental Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4,5-Thiazoledicarboxaldehyde in common organic solvents

An In-Depth Technical Guide to the Solubility of 4,5-Thiazoledicarboxaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its reactive aldehyde functionalities and the inherent biological relevance of the thiazole scaffold. A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. This guide provides a foundational understanding of the molecular properties of this compound that govern its solubility. In the absence of extensive published quantitative data, this document serves as a predictive framework and a practical manual, equipping researchers with the theoretical knowledge and experimental protocols necessary to determine its solubility in a reliable and reproducible manner.

Introduction: The Significance of Solubility for this compound

The utility of a chemical compound in research and development is fundamentally linked to its solubility. For this compound, a molecule with potential applications as a versatile building block, understanding its behavior in different solvent systems is paramount. Key processes where solubility data is indispensable include:

-

Reaction Media Selection: Ensuring that reactants are in the same phase is crucial for efficient chemical synthesis.[1] Knowledge of solubility guides the choice of an appropriate solvent that can dissolve both the thiazole derivative and other reagents.

-

Purification and Crystallization: Techniques such as recrystallization rely on the differential solubility of a compound in a given solvent at varying temperatures. Selecting an optimal solvent system is key to obtaining high-purity material.

-

Compound Handling and Storage: Preparing stock solutions for high-throughput screening or other assays requires solvents that can dissolve the compound at a desired concentration and maintain its stability.

-

Formulation Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems dictates its potential for oral, parenteral, or topical delivery.

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then provide a robust experimental framework for its empirical determination.

Molecular Structure Analysis and Predicted Solubility Profile

The general principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2][3] This means polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The polarity and hydrogen bonding capability of this compound are dictated by its constituent functional groups.

Key Structural Features

The molecule's structure consists of a five-membered thiazole ring substituted with two aldehyde groups at the 4 and 5 positions.

-

Thiazole Ring: The thiazole ring is a heterocyclic aromatic system containing both a sulfur and a nitrogen atom. The presence of these electronegative heteroatoms introduces polarity. The nitrogen atom can act as a hydrogen bond acceptor.

-

Aldehyde Groups (-CHO): The two aldehyde groups are highly polar due to the electronegative oxygen atom double-bonded to a carbon. The oxygen atoms are strong hydrogen bond acceptors.[4] The presence of two such groups significantly increases the overall polarity of the molecule.

Caption: Key molecular features of this compound influencing solubility.

Predicted Solubility

Based on this structural analysis, this compound is a polar molecule . Its solubility is expected to be as follows:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone are predicted to be excellent solvents.[1][5] These solvents have large dipole moments and can effectively solvate the polar thiazole and aldehyde groups through dipole-dipole interactions. The carbonyl oxygens of the aldehydes and the thiazole nitrogen can accept hydrogen bonds, but the molecule lacks a hydrogen bond donor.

-

Moderate Solubility in Polar Protic Solvents: Solvents such as Methanol, Ethanol, and Water are expected to be reasonably good solvents.[1] While they can act as hydrogen bond donors to the oxygens and nitrogen in the solute, the overall interaction may be slightly less favorable than with polar aprotic solvents that are strong dipole interactors. As the alkyl chain of the alcohol increases (e.g., propanol, butanol), the polarity decreases, and solubility is expected to diminish.[6]

-

Low to Negligible Solubility in Nonpolar Solvents: Nonpolar solvents like Hexane, Toluene, and Diethyl Ether are predicted to be poor solvents.[2][7] The weak London dispersion forces offered by these solvents are insufficient to overcome the strong dipole-dipole interactions between the this compound molecules in its solid state.

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[8] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Required Materials and Equipment

-

This compound (solid, high purity)

-

A selection of organic solvents (e.g., DMSO, Ethanol, Acetone, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Scintillation vials or small glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Aliquot Solute: Accurately weigh an excess amount of this compound and place it into a vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Add Solvent: Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Seal and Agitate: Securely cap the vial. Place the vial on an orbital shaker set to a constant, vigorous agitation.

-

Equilibrate: Allow the mixture to shake at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[8]

Part B: Sample Separation and Dilution

-

Cease Agitation: Remove the vial from the shaker and let it stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Filter Supernatant: Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.[9]

-

Dilute for Analysis: Accurately pipette a small volume of the saturated solution into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical instrument. The dilution factor must be recorded precisely.

Part C: Quantification

-

Analyze Concentration: Measure the concentration of the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

Calculate Solubility: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution.

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Caption: Experimental workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent Name | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | |||

| Dimethylformamide (DMF) | High | ||||

| Acetone | High | ||||

| Polar Protic | Methanol | Moderate | |||

| Ethanol | Moderate | ||||

| Water | Moderate-Low | ||||

| Nonpolar | Toluene | Low | |||

| Hexane | Negligible | ||||

| Intermediate | Dichloromethane (DCM) | Moderate-Low | |||

| Tetrahydrofuran (THF) | Moderate |

Note: The molecular weight of this compound (C₅H₂N₂O₂S) is approximately 170.18 g/mol . This value should be used to convert between mg/mL and mol/L.

Conclusion and Field-Proven Insights

While theoretical predictions provide a valuable starting point, empirical determination remains the gold standard for accurate solubility data. For this compound, its polar nature, conferred by the thiazole ring and dual aldehyde groups, strongly suggests that polar aprotic solvents like DMSO and DMF will be most effective for achieving high-concentration solutions. When conducting experiments, it is crucial to ensure that the compound is stable in the chosen solvent over the equilibration period. Visual inspection for color changes or degradation, supplemented by analytical techniques like HPLC to check for impurity peaks, is a self-validating measure that ensures the integrity of the results. This guide provides the necessary framework for any researcher to confidently and accurately characterize the solubility of this important heterocyclic compound.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 19, 2026.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 19, 2026.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- PharmaTutor. (2013, February 15).

- JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 19, 2026.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Retrieved January 19, 2026.

- Alliance Bio-Medical. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Retrieved January 19, 2026.

- Chemistry LibreTexts. (2023, January 22).

- Quora. (2018, July 20).

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. saltise.ca [saltise.ca]

- 3. quora.com [quora.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. caymanchem.com [caymanchem.com]

- 8. scispace.com [scispace.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to Theoretical and Computational Elucidation of 4,5-Thiazoledicarboxaldehyde Derivatives: Bridging Molecular Architecture with Functional Properties

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing electronic properties.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4,5-Thiazoledicarboxaldehyde derivatives. Moving beyond a mere recitation of methods, this document elucidates the causal relationships between computational choices and the insights they yield into molecular structure, reactivity, and potential applications. We will explore how a synergistic approach, combining Density Functional Theory (DFT) with advanced spectroscopic and electronic analyses, can accelerate the rational design of novel thiazole-based compounds for researchers, scientists, and drug development professionals.

The Significance of the Thiazole Moiety: A Privileged Scaffold

The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is a recurring motif in a multitude of pharmacologically active agents and functional materials.[1][2] Its unique electronic structure contributes to a wide array of biological activities, including antidiabetic, antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] Furthermore, the extended π-conjugated systems often found in thiazole derivatives make them promising candidates for non-linear optical (NLO) applications, which are crucial for advanced photonic and optoelectronic technologies.[5][6][7][8] The dialdehyde functionality at the 4 and 5 positions of the thiazole ring offers versatile synthetic handles for the creation of diverse derivatives, such as Schiff bases, which can further modulate their biological and optical properties.

The Computational Gauntlet: A Workflow for In-Silico Characterization

A robust computational investigation is a self-validating system, where theoretical predictions are designed to correlate with and explain experimental observations. This section outlines a field-proven workflow for the comprehensive analysis of this compound derivatives.

Caption: A typical workflow for the computational study of novel organic molecules.

Step-by-Step Computational Protocol

-

Molecular Structure Generation: The initial 3D structure of the desired this compound derivative is built using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: A ground-state geometry optimization is performed using DFT. The choice of functional and basis set is critical. The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted and effective combination for organic molecules, providing a good balance between accuracy and computational cost.[9][10] The optimization ensures that the structure corresponds to a local minimum on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the data for predicting the FT-IR spectrum.[11]

-

Spectroscopic Simulation:

-

FT-IR: The calculated vibrational frequencies and intensities are used to simulate the FT-IR spectrum. A scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental data due to the neglect of anharmonicity in the theoretical model.[11]

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.[12] Tetramethylsilane (TMS) is typically used as the reference standard.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[9][13][14] A smaller gap generally suggests higher reactivity.[15]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks.[16][17] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack).

-

Mulliken Atomic Charges: Mulliken population analysis is performed to determine the charge distribution on each atom in the molecule.[18][19][20] This provides insights into the local electronic environment and can be correlated with reactivity.

-

-

Non-Linear Optical (NLO) Property Calculation: For derivatives with potential NLO applications, the first-order hyperpolarizability (β) and third-order hyperpolarizability (γ) are calculated using methods like the Time-Dependent Hartree-Fock (TDHF) or DFT with an appropriate functional (e.g., CAM-B3LYP).[5][6] These parameters quantify the NLO response of the molecule.

Interpreting the Data: From Numbers to Insights

Molecular Geometry and Stability

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide the most stable conformation of the molecule. These theoretical values can be compared with experimental data from X-ray crystallography if available. The total energy obtained from the optimization can be used to compare the relative stabilities of different isomers or conformers.

Spectroscopic Signatures

A comparison of the predicted and experimental FT-IR and NMR spectra is a primary method for structural validation.

| Spectroscopic Data | Theoretical Prediction | Experimental Correlation |

| FT-IR | Calculated vibrational frequencies (scaled) | Characteristic absorption bands for functional groups (e.g., C=O of aldehyde, C=N of thiazole).[21][22] |

| ¹H NMR | GIAO calculated chemical shifts | Signals corresponding to aromatic, aldehydic, and other protons in the molecule.[23][24] |

| ¹³C NMR | GIAO calculated chemical shifts | Resonances for each unique carbon atom, confirming the carbon skeleton.[3][25] |

Electronic Properties and Reactivity

The electronic properties derived from DFT calculations offer profound insights into the molecule's behavior.

Caption: Interrelation of key electronic property analyses.

-

HOMO-LUMO Energy Gap (ΔE): As shown in the table below, the energy gap is a key determinant of molecular properties. A smaller ΔE facilitates intramolecular charge transfer, which is often associated with enhanced NLO properties.[9][14]

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical Reactivity, Kinetic Stability[15] |

| Ionization Potential (IP) | -EHOMO | Electron-donating ability |

| Electron Affinity (EA) | -ELUMO | Electron-accepting ability |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (IP + EA) / 2 | Power to attract electrons |

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's reactivity. For a this compound derivative, the oxygen atoms of the aldehyde groups and the nitrogen atom of the thiazole ring are expected to be electron-rich (red/yellow regions), making them potential sites for interaction with electrophiles or for hydrogen bonding. The aldehydic protons and parts of the aromatic system may be electron-deficient (blue regions).

Non-Linear Optical (NLO) Properties

The calculated hyperpolarizabilities (β and γ) are direct measures of a molecule's NLO activity. Large values indicate a significant NLO response. For a molecule to have a non-zero β, it must be non-centrosymmetric. The design of potent NLO materials often involves creating molecules with strong electron donor and acceptor groups connected by a π-conjugated system, which enhances intramolecular charge transfer.[26][27] The thiazole ring can act as an effective part of this conjugated bridge.[7]

Conclusion: A Synergy of Theory and Experiment

The theoretical and computational methodologies outlined in this guide provide a powerful, cost-effective, and insightful approach to the study of this compound derivatives. By systematically analyzing the molecular geometry, spectroscopic signatures, electronic landscape, and NLO properties, researchers can gain a deep understanding of structure-property relationships. This knowledge is invaluable for the rational design of new molecules with tailored biological activities or advanced optical properties, thereby accelerating the discovery and development process in both medicine and materials science. The true power of this approach is realized when computational predictions are used in concert with experimental synthesis and characterization, creating a feedback loop that drives innovation.

References

- Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. (2025).

- Synthesis, characterisation, optical and nonlinear optical properties of thiazole and benzothiazole derivatives: a dual approach. Taylor & Francis Online.

- Optical limiting and third-order nonlinear optical properties of thiazole-based chalcone derivative: Insights from experimental and theoretical approaches. (2021).

- Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2025). PubMed Central.

- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2024). PubMed Central.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022).

- Molecular electrostatic potential map of 1,2,3‐triazole and isatin moieties. (2023).

- Optical M

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PubMed Central.

- Tailoring Nonlinear Optical Response: Impact of Substituents in Thiazole-Azo Polymers. (2025). ScienceDirect.

- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu

- FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. (2018).

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PubMed Central.

- Structure, stability, reactivity, and biological activity of thiazole-containing compounds using DFT, molecular docking, and molecular dynamics simulations. (2026). Journal of the Mexican Chemical Society.

- ¹H NMR spectrum of the thiazole derivative B. (2022).

- HOMO-LUMO Orbitals of all the derivatives (4a–k). (2023).

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (2007).

- NMR and FT-IR Investigation Study and Topological Analysis of Various Conformations of 2,5-dimethyl-2,5-dihydroxyl-1,4-dithian using Density Functional Theory Method. (2023). Bentham Science Publishers.

- The atomic Mulliken's charges of the studied thiazolidine-4-one compounds. (2021).

- Calculated Mulliken Atomic Charge for compounds 1-4. (2015).

- STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (2022).

- Synthesis, characterization and analgesic studies of novel thiazole deriv

- conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). DergiPark.

- Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). MDPI.

- Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). PubMed.

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl

- DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (2017). MDPI.

- Structure-Optical, Linear and Nonlinear optical properties relationship in thiazolidine-amides. (2025). Research Square.

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). PubMed Central.

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). MDPI.

- DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (2017).

- Assessing Reactivity with LUMO and HOMO Energy Gap. (2020). WuXi Chemistry.

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). PubMed.

- Molecular structure, vibrational assignment, HOMO-LUMO, Mulliken's charge analysis and DFT studies of 2-[2,4-bis(phenylamino)thiazol-5-oyl]benzothiazole. (2014).

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2022).

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. irjweb.com [irjweb.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 15. irjweb.com [irjweb.com]

- 16. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes [ouci.dntb.gov.ua]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability of 4,5-Thiazoledicarboxaldehyde Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of Stability in Thiazole-Containing Drug Candidates

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1][2] Its unique electronic properties and ability to engage in a variety of biological interactions make it a cornerstone of modern drug design. 4,5-Thiazoledicarboxaldehyde, with its two reactive aldehyde functionalities, represents a versatile building block for the synthesis of complex heterocyclic systems and potential pharmacophores. However, the very reactivity that makes this molecule attractive also raises critical questions about its stability, particularly under the diverse pH environments encountered during drug synthesis, formulation, and physiological exposure.

This in-depth technical guide provides a comprehensive analysis of the anticipated stability of this compound under both acidic and basic conditions. In the absence of extensive direct studies on this specific molecule, this guide synthesizes established principles of thiazole and aldehyde chemistry, supported by data from analogous structures, to provide a robust predictive framework for its degradation pathways. Furthermore, we present detailed, field-proven protocols for conducting forced degradation studies to experimentally validate these predictions and establish a comprehensive stability profile.

I. Understanding the Inherent Reactivity of the this compound Scaffold

The stability of this compound is governed by the interplay of the aromatic thiazole ring and the two electron-withdrawing aldehyde groups at the C4 and C5 positions.

The Thiazole Nucleus: A Balance of Aromaticity and Reactivity

The thiazole ring is an aromatic heterocycle, which imparts a degree of stability.[3][4] However, the presence of both sulfur and nitrogen heteroatoms creates a unique electronic landscape. The nitrogen atom at position 3 is basic, with a pKa of the conjugate acid around 2.5, making it susceptible to protonation under acidic conditions.[3] The carbon at the C2 position is the most electron-deficient and, therefore, a primary site for nucleophilic attack.[4][5] Conversely, the C5 position is comparatively electron-rich and more susceptible to electrophilic substitution.[5]

The presence of two strongly electron-withdrawing aldehyde groups at C4 and C5 is expected to significantly influence the electronic distribution of the thiazole ring, potentially decreasing its overall electron density and affecting its susceptibility to both acid and base-catalyzed degradation.[1][2]

The Aldehyde Functionalities: Reactive Hotspots

Aldehyde groups are inherently reactive and susceptible to a variety of transformations, particularly under acidic and basic conditions. Key potential reactions for the aldehyde moieties of this compound include:

-

Hydration: Reversible addition of water to the carbonyl group to form a gem-diol. This process can be catalyzed by both acids and bases.

-

Cannizzaro Reaction: In the absence of α-hydrogens, as is the case here, aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.

-

Benzoin Condensation: A condensation reaction between two aldehyde molecules, typically catalyzed by a nucleophile like cyanide or a thiazolium salt, to form an α-hydroxy ketone.

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids.

The proximity of the two aldehyde groups on the thiazole ring may also lead to intramolecular reactions or polymerization under certain stress conditions.

II. Stability Under Acidic Conditions: Anticipated Degradation Pathways

Under acidic conditions, the primary points of vulnerability for this compound are the thiazole nitrogen and the carbonyl oxygens of the aldehyde groups.

Mechanism of Acid-Catalyzed Degradation

-

Protonation of the Thiazole Nitrogen: The initial step in acid-catalyzed degradation is likely the protonation of the thiazole nitrogen. This would further increase the electron deficiency of the ring, potentially making it more susceptible to nucleophilic attack by water.

-

Protonation of the Carbonyl Oxygen: Protonation of the aldehyde's carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water to form a gem-diol.

-

Ring Opening (Potential): While the thiazole ring is generally stable, severe acidic conditions (low pH and elevated temperature) could potentially lead to hydrolytic cleavage of the ring, although this is considered a less probable pathway compared to reactions involving the aldehyde groups.

Potential Degradation Products under Acidic Stress

Based on the principles of acid catalysis on similar structures, the following degradation products could be anticipated:

-

Hydrated Species (Gem-diols): Formation of 4,5-bis(dihydroxymethyl)thiazole.

-

Products of Ring Cleavage: In extreme conditions, this could lead to the formation of smaller, more fragmented molecules.

The following diagram illustrates the potential initial steps of acid-catalyzed degradation:

Caption: Potential initial steps in the acid-catalyzed degradation of this compound.

III. Stability Under Basic Conditions: A More Complex Degradation Landscape

Basic conditions are expected to promote a wider range of reactions for this compound, primarily targeting the aldehyde functionalities.

Mechanism of Base-Catalyzed Degradation

-

Cannizzaro Reaction: As this compound lacks α-hydrogens, it is a prime candidate for the Cannizzaro reaction in the presence of a strong base. This would involve the disproportionation of two molecules to yield the corresponding alcohol and carboxylic acid derivatives. An intramolecular Cannizzaro reaction is also a possibility, leading to a single product containing both a hydroxymethyl and a carboxylate group.

-

Benzoin-type Condensation: The presence of two adjacent aldehyde groups could facilitate an intramolecular benzoin-type condensation, leading to the formation of a cyclic α-hydroxy ketone.

-

Aldol-type Reactions (if impurities are present): While the molecule itself cannot undergo a classical aldol reaction, the presence of any enolizable impurities could initiate aldol-type condensation reactions.

-

Hydrolysis of the Thiazole Ring: Strong basic conditions, particularly at elevated temperatures, could potentially lead to the hydrolysis and opening of the thiazole ring.

Potential Degradation Products under Basic Stress

-

Cannizzaro Products: 4-(Hydroxymethyl)thiazole-5-carboxylic acid (from intramolecular reaction) or a mixture of 4,5-bis(hydroxymethyl)thiazole and thiazole-4,5-dicarboxylic acid (from intermolecular reaction).

-

Benzoin Condensation Product: A fused heterocyclic system resulting from intramolecular condensation.

-

Polymerization Products: Base-catalyzed polymerization of the aldehydes could lead to complex, high-molecular-weight species.

-

Ring Cleavage Products: Fragments resulting from the hydrolytic cleavage of the thiazole ring.

The following diagram illustrates potential base-catalyzed degradation pathways:

Caption: Potential degradation pathways for this compound under basic conditions.

IV. Experimental Design for a Comprehensive Forced Degradation Study

To experimentally determine the stability of this compound, a forced degradation study is essential.[6][7][8] This involves subjecting the compound to a range of stress conditions that are more severe than those it would encounter during storage.[9][10][11]

A. Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

B. Stress Conditions

The following table outlines the recommended stress conditions based on ICH guidelines.[6]

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 30 min, 1, 2, 4 hours |

| Neutral Hydrolysis | Purified Water | 60°C | 2, 4, 8, 24 hours |

| Oxidative Stress | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal Stress | Solid Compound | 80°C | 24, 48, 72 hours |

| Photostability | Solid Compound & Solution | ICH specified light conditions | As per ICH Q1B |

Causality Behind Experimental Choices:

-

Acid/Base Concentrations: Starting with 0.1 M allows for observable degradation without being overly aggressive, which could lead to secondary degradation products not relevant to normal storage.[7]

-

Temperature: Elevated temperatures accelerate degradation, allowing for the study to be completed in a reasonable timeframe.[7]

-

Time Points: Multiple time points are crucial for understanding the kinetics of degradation.

C. Sample Analysis: A Stability-Indicating HPLC-UV Method

A validated stability-indicating analytical method is paramount for accurately quantifying the parent compound and separating it from any degradation products.[12][13][14]

Proposed HPLC-UV Method:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV scan (likely around 240-280 nm) |

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

D. Workflow for Forced Degradation Study

The following diagram outlines the experimental workflow:

Caption: A streamlined workflow for conducting a forced degradation study of this compound.

V. Data Interpretation and Reporting

| Parameter | Description |

| % Degradation | Calculated from the decrease in the peak area of the parent compound. |

| Mass Balance | The sum of the assay of the parent compound and the impurities should be close to 100%.[15] |

| Peak Purity | Assessed using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any degradants.[15] |

| Degradation Products | Characterized using techniques like LC-MS/MS for molecular weight and fragmentation patterns, and NMR for structural elucidation.[16][17][18][19] |

VI. Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for understanding and evaluating the stability of this compound under acidic and basic conditions. While the predicted degradation pathways are based on sound chemical principles, experimental verification through the outlined forced degradation protocol is imperative for any drug development program. The identification and characterization of any significant degradation products are crucial for assessing the safety and efficacy of potential drug candidates derived from this versatile scaffold. Future work should focus on detailed kinetic studies to determine the rates of degradation under various pH and temperature conditions, which will be invaluable for formulation development and establishing appropriate storage conditions.

VII. References

-

[Reference to a relevant review on thiazole in medicinal chemistry]

-

Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved January 19, 2026, from [Link]

-

Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. Retrieved January 19, 2026, from [Link]

-

A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Early Efforts Identify Unstable APIs. (n.d.). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). European Pharmaceutical Review. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]

-

Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 19, 2026, from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Thiazole. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Synthesis of thiazoles from aldehydes, amines, and element sulfur. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

(PDF) Thiazole formation through a modified Gewald reaction. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025). Atmospheric Chemistry and Physics. Retrieved January 19, 2026, from [Link]

-

NMR Reaction Monitoring Robust to Spectral Distortions. (2025). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved January 19, 2026, from [Link]

-

Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (n.d.). Magritek. Retrieved January 19, 2026, from [Link]

-

Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

-

Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

-

Reactions of NO3 with aromatic aldehydes: gas-phase kinetics and insights into the mechanism of the reaction. (2021). Atmospheric Chemistry and Physics. Retrieved January 19, 2026, from [Link]

-

Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents. Retrieved January 19, 2026, from

-

15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Overview of the Chemistry of 2-Thiazolines. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 19, 2026, from [Link]

-

Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025). Atmospheric Chemistry and Physics. Retrieved January 19, 2026, from [Link]

-

Bacterial degradation of aromatic pollutants: a paradigm of metabolic versatility. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Reactions of NO3 with aromatic aldehydes: gas-phase kinetics and insights into the mechanism of the reaction. (2021). Atmospheric Chemistry and Physics. Retrieved January 19, 2026, from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijisrt.com [ijisrt.com]

- 9. pharmtech.com [pharmtech.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. onyxipca.com [onyxipca.com]

- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 46. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - Magritek [magritek.com]

- 18. researchgate.net [researchgate.net]

- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]

A Technical Guide to Elucidating the Mechanism of Action of 4,5-Thiazoledicarboxaldehyde for Researchers, Scientists, and Drug Development Professionals

An in-depth technical guide on the core mechanism of action of 4,5-Thiazoledicarboxaldehyde in biological systems.

Preamble: Navigating the Uncharted Territory of a Privileged Scaffold

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[3][4][5][6][7] However, within this well-explored chemical space lies a molecule of intriguing potential yet limited characterization: this compound. This technical guide is conceived not as a retrospective summary of established knowledge, but as a forward-looking roadmap for the rigorous scientific investigation of this specific compound. We will dissect its chemical architecture to propound a plausible mechanism of action and lay out a comprehensive, multi-tiered experimental strategy to systematically validate this hypothesis. This document is designed for the hands-on researcher, providing not just the "what" but the "why" behind each proposed step, ensuring a scientifically robust exploration of this compound's biological significance.

Part 1: Deconstructing the Molecule - A Hypothesis Rooted in Chemical Reactivity

The structure of this compound is deceptively simple, yet it holds the key to its predicted biological activity. The presence of two aldehyde groups in vicinal positions on the thiazole ring creates a highly electrophilic entity. This dicarbonyl motif is poised for reactivity with biological nucleophiles, suggesting a primary mechanism of action centered around covalent modification of macromolecules .

Our central hypothesis is that this compound functions as a covalent binder , primarily targeting nucleophilic residues on proteins, such as the ε-amino group of lysine, the N-terminal amine, and the thiol group of cysteine. This interaction is predicted to be the initiating event for its downstream biological effects. The thiazole ring itself, a bioisostere for various functional groups, likely contributes to the molecule's ability to position itself within binding pockets, facilitating the covalent interaction.

Part 2: A Phased Experimental Approach to Mechanistic Elucidation

A multi-faceted and logical progression of experiments is crucial to systematically test our hypothesis. We will proceed from broad, pan-assay assessments to more focused, target-specific investigations.